molecular formula C16H23BO5 B2708739 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester CAS No. 2340391-64-0

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester

Cat. No.: B2708739
CAS No.: 2340391-64-0
M. Wt: 306.17
InChI Key: FBSFCSJTAXYVFA-UHFFFAOYSA-N
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Description

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is used extensively in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Methoxyphenylboronic Acid Pinacol Ester
  • 3-Methylphenylboronic Acid Pinacol Ester

Uniqueness

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is unique due to its specific substituents, which provide distinct reactivity and stability compared to other boronic esters. These properties make it particularly useful in specific synthetic applications where other boronic esters may not perform as well .

Properties

IUPAC Name

methyl 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO5/c1-10-8-11(9-12(19-6)13(10)14(18)20-7)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFCSJTAXYVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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